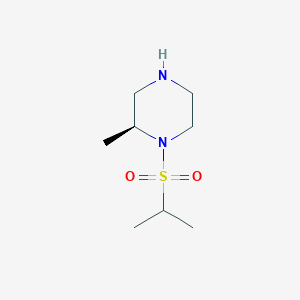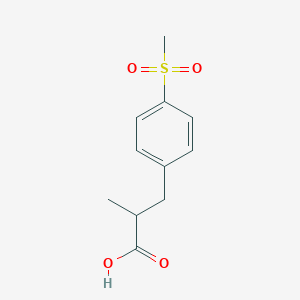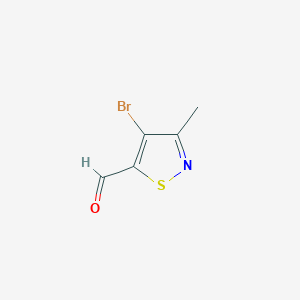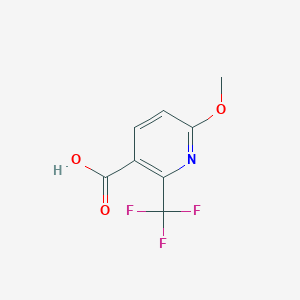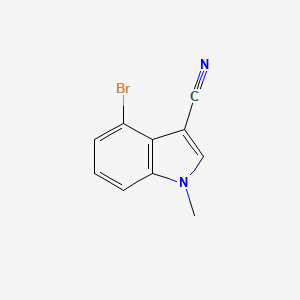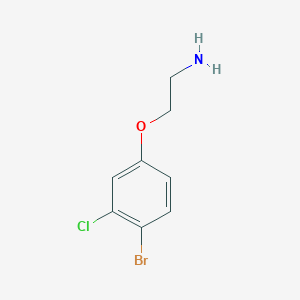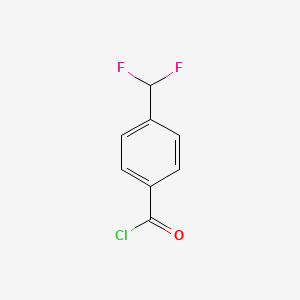
4-(Difluoromethyl)benzoyl chloride
Descripción general
Descripción
4-(Difluoromethyl)benzoyl chloride is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff . It is a clear colorless to pale yellow liquid .
Synthesis Analysis
The synthesis of 4-(Difluoromethyl)benzoyl chloride involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis
The molecular formula of 4-(Difluoromethyl)benzoyl chloride is C8H4ClF3O . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving 4-(Difluoromethyl)benzoyl chloride include a two-step mechanism for electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
The physical properties of 4-(Difluoromethyl)benzoyl chloride include a molecular weight of 208.565 . It is a liquid with a refractive index of 1.476 . It has a boiling point of 188-190 °C and a density of 1.404 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
4-(Difluoromethyl)benzoyl chloride has been utilized in the field of organic synthesis, particularly in reactions catalyzed by iridium. Yasukawa, Satoh, Miura, and Nomura (2002) discussed how benzoyl chlorides, which include derivatives like 4-(Difluoromethyl)benzoyl chloride, efficiently react with internal alkynes in the presence of an iridium catalyst. This process results in the decarbonylation and production of substituted naphthalenes and anthracenes, showcasing the reagent's utility in synthesizing complex aromatic compounds (Yasukawa, T., Satoh, T., Miura, M., & Nomura, M., 2002).
Heterocyclic Compound Synthesis
In the realm of heterocyclic chemistry, 4-(Difluoromethyl)benzoyl chloride serves as a key ingredient in the synthesis of quinazolinones. Deetz, Malerich, Beatty, and Smith (2001) demonstrated the cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles, leading to the formation of 4(3H)-quinazolinones. This reaction proceeds under mild conditions and highlights the reagent's importance in building pharmacologically relevant structures (Deetz, M., Malerich, J., Beatty, A., & Smith, B. D., 2001).
Materials Science and Polymer Chemistry
Zhang, Wu, Cao, Sang, Zhang, and He (2009) explored the synthesis of cellulose benzoates using benzoyl chlorides, including 4-(Difluoromethyl)benzoyl chloride, in an ionic liquid medium. This research showcases the application of 4-(Difluoromethyl)benzoyl chloride in modifying natural polymers to produce cellulose derivatives with varied degrees of substitution, demonstrating its utility in creating materials with tailored properties (Zhang, J., Wu, J., Cao, Y., Sang, S., Zhang, J., & He, J., 2009).
Safety And Hazards
Direcciones Futuras
The future directions of 4-(Difluoromethyl)benzoyl chloride involve its use as an important raw material and intermediate in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dyestuff . It is also used in the preparation of fluorine functionalized magnetic nanoparticles for fast extraction and analysis of perfluorinated compounds from traditional Chinese medicine samples .
Propiedades
IUPAC Name |
4-(difluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBZKLFVSNRNEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)benzoyl chloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

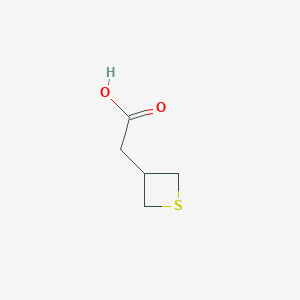

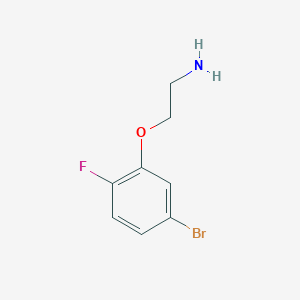
![1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride](/img/structure/B1406160.png)
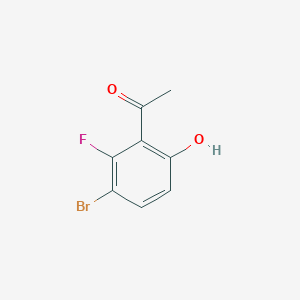
![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)
